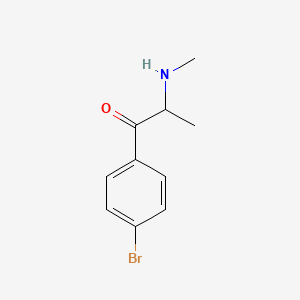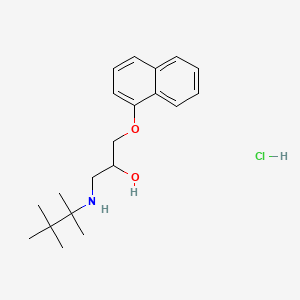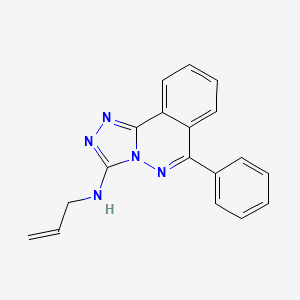
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracenedione core structure, which is substituted with amino and dimethylaminomethylphenyl groups. It is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate typically involves multiple steps. One common method includes the initial formation of the anthracenedione core, followed by the introduction of amino groups through nucleophilic substitution reactions. The dimethylaminomethylphenyl group is then attached using a Friedel-Crafts alkylation reaction. The final step involves the acetylation of the compound to form the monoacetate derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts, such as Lewis acids, to facilitate the Friedel-Crafts alkylation and acetylation steps. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the anthracenedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1-amino-: A simpler derivative with only an amino group attached to the anthracenedione core.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Contains both amino and hydroxy groups, offering different reactivity and applications.
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Substituted with bromo and methyl groups, providing unique chemical properties.
Uniqueness
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate is unique due to its combination of amino and dimethylaminomethylphenyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific color properties and biological activities.
Eigenschaften
CAS-Nummer |
83968-83-6 |
|---|---|
Molekularformel |
C23H21N3O2.C2H4O2 C25H25N3O4 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
acetic acid;1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
PXGXWZHUDOZTOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






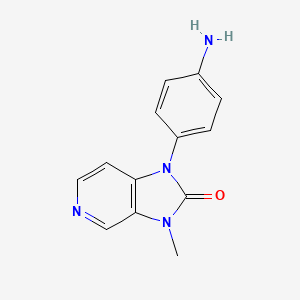
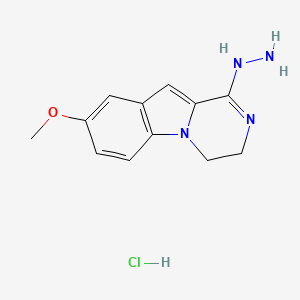
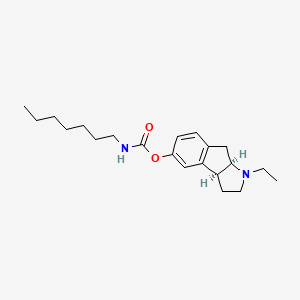
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
